molecular formula C31H48O6 B1262564 Protoxylocarpin D

Protoxylocarpin D

Cat. No. B1262564
M. Wt: 516.7 g/mol
InChI Key: XCCPYESNSWQOFT-REAAIDBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoxylocarpin D is a limonoid. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Protoxylocarpin D, a protolimonoid, has been identified in studies focusing on natural products with potential therapeutic applications. A significant area of research for Protoxylocarpin D is its cytotoxic activity against human tumor cell lines. This research indicates its potential use in cancer treatment or as a lead compound for developing new anticancer drugs. The study by Pudhom et al. (2009) on protoxylocarpins, including Protoxylocarpin D, isolated from seed kernels of Xylocarpus granatum, highlights this application (Pudhom et al., 2009).

Molecular Mechanisms and Biochemical Pathways

Another aspect of research on Protoxylocarpin D is understanding its molecular mechanisms and involvement in biochemical pathways. Research in this area can provide insights into how Protoxylocarpin D interacts at the cellular and molecular levels, which is crucial for harnessing its potential therapeutic benefits. While specific studies directly linking Protoxylocarpin D to these molecular pathways are limited, general research on protolimonoids and related compounds offers a foundational understanding of how such compounds can interact with various biochemical pathways in the body.

Potential in Diabetes and Metabolic Disorders Research

There is also a broader interest in the potential role of natural compounds like Protoxylocarpin D in the treatment of metabolic disorders such as diabetes. Studies focusing on the application of machine learning and data mining in diabetes research, such as the one conducted by Kavakiotis et al. (2017), indicate a growing interest in exploring natural compounds for their therapeutic potentials in managing diabetes and its complications (Kavakiotis et al., 2017).

properties

Product Name

Protoxylocarpin D

Molecular Formula

C31H48O6

Molecular Weight

516.7 g/mol

IUPAC Name

(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H48O6/c1-27(2)22-16-24(33)31(7)20-10-9-18(17-15-19(37-26(17)36-8)25(34)28(3,4)35)29(20,5)13-11-21(31)30(22,6)14-12-23(27)32/h10,12,14,17-19,21-22,24-26,33-35H,9,11,13,15-16H2,1-8H3/t17-,18-,19+,21+,22-,24+,25+,26-,29-,30+,31-/m0/s1

InChI Key

XCCPYESNSWQOFT-REAAIDBESA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2[C@@H]5C[C@@H](O[C@@H]5OC)[C@H](C(C)(C)O)O)C)O)(C)C)C

Canonical SMILES

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5CC(OC5OC)C(C(C)(C)O)O)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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